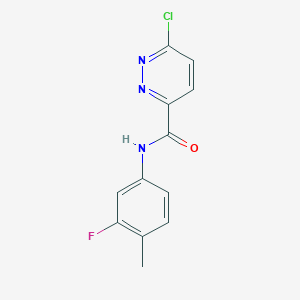![molecular formula C11H11NO3 B7575398 3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
3-[(Prop-2-enoylamino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Prop-2-enoylamino)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PAMBA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of PAMBA involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This binding occurs through the formation of covalent bonds between the compound and the enzyme.
Biochemical and Physiological Effects:
Studies have shown that PAMBA can inhibit the activity of metalloproteinases and aminopeptidases, which are involved in the progression of diseases such as cancer and inflammation. This inhibition can lead to a reduction in the spread of cancer cells and a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PAMBA in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the role of these enzymes in disease progression and develop novel therapeutics. However, one of the limitations of using PAMBA is its potential toxicity, which can affect the viability of cells and tissues.
Zukünftige Richtungen
There are several future directions for research on PAMBA. One potential area of research is the development of PAMBA-based therapeutics for the treatment of cancer and inflammation. Another area of research is the study of the toxicity of PAMBA and its effects on cells and tissues. Additionally, researchers can investigate the potential of PAMBA as a diagnostic tool for the detection of diseases such as cancer.
Synthesemethoden
The synthesis of 3-[(Prop-2-enoylamino)methyl]benzoic acid involves the reaction of 3-aminobenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure PAMBA.
Wissenschaftliche Forschungsanwendungen
PAMBA has been found to have potential applications in the medical field due to its ability to inhibit the activity of enzymes such as metalloproteinases and aminopeptidases. These enzymes play a crucial role in the progression of diseases such as cancer and inflammation, and the inhibition of their activity can lead to the development of novel therapeutics.
Eigenschaften
IUPAC Name |
3-[(prop-2-enoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-10(13)12-7-8-4-3-5-9(6-8)11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAGACDOIBFHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)

![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)


![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7575401.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)